(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine
Description
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position of the pyridine ring
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[4-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
UJRYGGIQPVGANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
| Compound | Role | Source/Notes |
|---|---|---|
| 6-(Trifluoromethyl)pyridin-2-amine | Starting material | Commercially available or synthesized via nucleophilic substitution on trifluoromethyl-substituted pyridines |
| Bromine (Br2) | Brominating agent | Used in controlled amounts to avoid over-bromination |
| Solvents | Acetic acid, dichloromethane | Chosen for solubility and reaction control |
Stepwise Synthesis
Alternative Synthetic Strategies
While the direct bromination method is the most common, literature reports on related pyridine derivatives suggest alternative routes involving:
- Radical bromination of protected intermediates, although with low yields (~10%) in some cases.
- Nucleophilic substitution on halogenated trifluoromethylpyridines to introduce amine groups prior to bromination.
- Palladium-catalyzed amination reactions on bromo-substituted pyridines, though more complex and typically applied to related heterocycles.
However, these alternatives tend to be more complex, less economical, or involve hazardous reagents compared to the direct bromination approach.
Research Data and Comparative Analysis
Yield and Efficiency
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine serves as a versatile building block for the construction of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug design .
Industry
In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to impart unique electronic and optical properties .
Mechanism of Action
The mechanism of action of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethyl)pyridine): Similar in structure but lacks the methanamine group.
(6-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar but lacks the bromine atom at the 4-position.
Uniqueness
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is unique due to the combination of the bromine, trifluoromethyl, and methanamine groups on the pyridine ring.
Biological Activity
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. The presence of halogen and trifluoromethyl groups in its structure enhances its reactivity and biological interactions, making it a subject of interest for various therapeutic applications.
The compound can be represented by the following molecular structure:
- Chemical Formula : C₇H₅BrF₃N
- Molecular Weight : 232.03 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl substituents significantly influence its binding affinity and selectivity towards these targets, which is crucial for its therapeutic efficacy.
Antimicrobial Activity
Research indicates that derivatives of this compound can exhibit antimicrobial properties. For instance, studies have shown that similar trifluoromethylated pyridine derivatives can impair the growth of Chlamydia trachomatis, a common bacterial pathogen, without affecting host cell viability . The presence of electron-withdrawing groups like trifluoromethyl is essential for enhancing the activity against such pathogens.
Anticancer Properties
The compound's derivatives are also being explored for their anticancer potential. In particular, the trifluoromethyl group has been associated with increased potency in inhibiting specific cancer-related pathways, such as those involving PI3K/mTOR signaling . A structure-activity relationship (SAR) study revealed that modifications at the C4 position with trifluoromethyl groups significantly enhance cellular potency against various tumor cell lines.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antichlamydial Activity : A study highlighted the effectiveness of a series of pyridine derivatives in inhibiting C. trachomatis growth. The introduction of a trifluoromethyl group was crucial for enhancing activity, demonstrating selective inhibition without compromising host cell integrity .
- Cancer Research : Another investigation focused on the use of pyridine derivatives in targeting the PI3K/mTOR pathway in cancer cells. The compounds showed promising results in reducing tumor proliferation in vitro, indicating potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
